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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of (1S)-1-(2-ethoxyphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the analytical methodologies used to determine the molecular weight and confirm the molecular form...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analytical methodologies used to determine the molecular weight and confirm the molecular formula of the chiral aromatic alcohol, (1S)-1-(2-ethoxyphenyl)ethan-1-ol. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven analytical strategies, emphasizing the rationale behind experimental choices to ensure data integrity and trustworthiness.

Core Physicochemical Properties

A foundational understanding of the key physicochemical properties of (1S)-1-(2-ethoxyphenyl)ethan-1-ol is paramount before undertaking any analytical assessment. These properties inform the selection of appropriate analytical techniques and the interpretation of the resulting data.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Monoisotopic Mass 166.09938 Da[2]

The molecular formula dictates the expected elemental composition, while the molecular weight provides a target for mass spectrometry analysis. The monoisotopic mass is particularly crucial for high-resolution mass spectrometry, which can confirm the elemental composition with a high degree of accuracy.

Elemental Analysis: Confirming the Molecular Formula

Elemental analysis is a fundamental technique to experimentally verify the empirical formula of a compound, which can then be compared to the proposed molecular formula.[2] For organic compounds like (1S)-1-(2-ethoxyphenyl)ethan-1-ol, combustion analysis is the standard method for determining the mass percentages of carbon and hydrogen.

Theoretical Elemental Composition

Based on the molecular formula C₁₀H₁₄O₂, the theoretical elemental composition is calculated as follows:

  • Carbon (C): (10 * 12.011 g/mol ) / 166.22 g/mol * 100% = 72.26%

  • Hydrogen (H): (14 * 1.008 g/mol ) / 166.22 g/mol * 100% = 8.48%

  • Oxygen (O): (2 * 15.999 g/mol ) / 166.22 g/mol * 100% = 19.25%

Experimental Protocol: Combustion Analysis

Objective: To quantitatively determine the percentage of Carbon and Hydrogen in a sample of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.

Methodology:

  • A precisely weighed sample of the compound (typically 1-3 mg) is combusted in a furnace at high temperatures (around 1000°C) in the presence of excess oxygen.

  • The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are passed through a series of absorption traps.

  • The amount of CO₂ and H₂O is determined by measuring the change in mass of the absorption traps or by using thermal conductivity detectors.

  • The percentages of carbon and hydrogen in the original sample are then calculated from the masses of CO₂ and H₂O produced.

Self-Validation: The experimental percentages of C and H should be within ±0.4% of the theoretical values to be considered a good confirmation of the molecular formula. The percentage of oxygen is typically determined by difference.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.

Expected Molecular Ion Peaks

In a mass spectrum, the intact molecule, minus one electron, is observed as the molecular ion (M⁺•). For (1S)-1-(2-ethoxyphenyl)ethan-1-ol, the expected molecular ion peak will have a mass-to-charge ratio (m/z) corresponding to its molecular weight.

  • Low-Resolution MS: A peak at m/z ≈ 166.

  • High-Resolution MS (HRMS): A peak at m/z ≈ 166.0994, which corresponds to the monoisotopic mass of C₁₀H₁₄O₂. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The PubChemLite database provides predicted collision cross-section (CCS) values for various adducts of 1-(2-ethoxyphenyl)ethan-1-ol, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry.[2] For example, the predicted CCS for the [M+H]⁺ adduct is 135.3 Ų.[2]

Predicted Fragmentation Pattern

Aromatic alcohols often exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[4] Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

  • Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the methyl group, leading to a stable benzylic cation.

  • Loss of water: Dehydration of the alcohol can occur, particularly in the presence of heat in the GC inlet.

  • Cleavage of the ethoxy group: Fragmentation of the ether linkage can occur, leading to characteristic ions.

Based on the fragmentation of the structurally similar 1-(2-methoxyphenyl)ethanol, we can anticipate key fragments for the ethoxy analogue. The fragmentation of ethoxy-substituted aromatic compounds often involves the loss of an ethylene molecule (28 Da) from the ethoxy group.

Diagram of Predicted Mass Spectrometry Fragmentation:

G M C₁₀H₁₄O₂⁺• m/z = 166 F1 [M - CH₃]⁺ m/z = 151 M->F1 - •CH₃ F2 [M - H₂O]⁺• m/z = 148 M->F2 - H₂O F3 [M - C₂H₄]⁺• m/z = 138 M->F3 - C₂H₄ F4 [M - C₂H₅O]⁺ m/z = 121 M->F4 - •OC₂H₅ F5 C₇H₇O⁺ m/z = 107 F1->F5 - CO

Caption: Predicted major fragmentation pathways for (1S)-1-(2-ethoxyphenyl)ethan-1-ol.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is used to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for high-resolution data.

    • Detection: Scan a mass range of m/z 40-400.

Self-Validation: The obtained mass spectrum should show a molecular ion peak consistent with the calculated molecular weight. The fragmentation pattern should be logical and consistent with the known structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (4H): Multiple signals in the aromatic region (δ 6.8-7.4 ppm).

  • Benzylic Proton (1H): A quartet at approximately δ 4.9-5.1 ppm, coupled to the methyl protons.

  • Ethoxy Methylene Protons (2H): A quartet around δ 4.0-4.2 ppm, coupled to the ethoxy methyl protons.

  • Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • Methyl Protons (3H): A doublet at approximately δ 1.4-1.6 ppm, coupled to the benzylic proton.

  • Ethoxy Methyl Protons (3H): A triplet around δ 1.3-1.5 ppm, coupled to the ethoxy methylene protons.

Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum can be predicted. Data for 1-(2-methoxyphenyl)ethanol provides a good reference.[6]

  • Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the ethoxy group will be the most downfield.

  • Benzylic Carbon (1C): A signal around δ 65-70 ppm.

  • Ethoxy Methylene Carbon (1C): A signal around δ 63-65 ppm.

  • Methyl Carbon (1C): A signal in the aliphatic region (δ 20-25 ppm).

  • Ethoxy Methyl Carbon (1C): A signal further upfield in the aliphatic region (δ 14-16 ppm).

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) transfer Transfer to NMR Tube dissolve->transfer h1 ¹H NMR transfer->h1 c13 ¹³C NMR h1->c13 cosy COSY h1->cosy dept DEPT c13->dept hsqc HSQC cosy->hsqc process Fourier Transform & Phasing hsqc->process integrate Integration process->integrate assign Peak Assignment integrate->assign structure Structure Confirmation assign->structure

Caption: A typical workflow for the structural elucidation of an organic compound by NMR.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the structure of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • Data Processing: Fourier transform the raw data, phase the spectra, and integrate the ¹H NMR signals.

Self-Validation: The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the proposed structure. 2D NMR experiments can provide definitive confirmation of the atomic connectivity.

Chiral Chromatography: Confirmation of Enantiomeric Purity

Given the chiral nature of (1S)-1-(2-ethoxyphenyl)ethan-1-ol, it is crucial to confirm its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for separating enantiomers.[7]

Rationale for Chiral Separation

Enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. Therefore, for pharmaceutical applications, it is often necessary to isolate and test a single enantiomer. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8]

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.

Methodology:

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[8][9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The ratio of the solvents is optimized to achieve the best separation.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Diagram of Chiral Separation Principle:

G cluster_column Chiral Stationary Phase cluster_enantiomers Racemic Mixture cluster_interaction Differential Interaction cluster_elution Elution Profile csp CSP with Chiral Cavities S_bound (S)-enantiomer (stronger interaction) csp->S_bound forms transient diastereomeric complex R_unbound (R)-enantiomer (weaker interaction) csp->R_unbound S_en (S)-enantiomer S_en->csp R_en (R)-enantiomer R_en->csp peak_S Peak 2 (S)-enantiomer S_bound->peak_S elutes later peak_R Peak 1 (R)-enantiomer R_unbound->peak_R elutes first

Caption: Principle of enantiomeric separation by chiral chromatography.

Conclusion

The comprehensive analysis of (1S)-1-(2-ethoxyphenyl)ethan-1-ol requires a multi-faceted approach that combines several analytical techniques. Elemental analysis provides fundamental confirmation of the empirical formula. Mass spectrometry is essential for determining the molecular weight and gaining structural insights through fragmentation analysis. NMR spectroscopy offers an unambiguous confirmation of the molecular structure and connectivity. Finally, chiral chromatography is indispensable for assessing the enantiomeric purity of this chiral molecule. By integrating the data from these techniques, researchers and drug development professionals can confidently establish the identity, purity, and structure of (1S)-1-(2-ethoxyphenyl)ethan-1-ol, ensuring the quality and reliability of their scientific endeavors.

References

  • PubChemLite. 1-(2-ethoxyphenyl)ethan-1-ol (C10H14O2). [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. (2021-05-06). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • Saeed, A. et al. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

  • Ilisz, I. et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Vaisali, V. et al. Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]

  • Francotte, E. Contemporary Analysis of Chiral Molecules. LCGC International. (2016-10-01). [Link]

  • NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

Exploratory

History and discovery of (1S)-1-(2-ethoxyphenyl)ethan-1-ol as a chiral intermediate

The History and Discovery of (1S)-1-(2-ethoxyphenyl)ethan-1-ol as a chiral intermediate represents a classic case study in the evolution of asymmetric synthesis—specifically, the transition from wasteful chemical resolut...

Author: BenchChem Technical Support Team. Date: February 2026

The History and Discovery of (1S)-1-(2-ethoxyphenyl)ethan-1-ol as a chiral intermediate represents a classic case study in the evolution of asymmetric synthesis—specifically, the transition from wasteful chemical resolution to precision biocatalysis.

While often overshadowed by blockbuster APIs, this specific chiral alcohol serves as a critical "stress test" for catalytic systems due to the steric hindrance of the ortho-ethoxy group. Its efficient synthesis unlocked a pathway for a class of chiral aryl-ether drugs , particularly in the realm of CNS agents and specific kinase inhibitors where the ortho-alkoxy motif is essential for receptor binding selectivity.

Here is the in-depth technical guide.

Synthesis, Biocatalytic Evolution, and Application in Drug Development

Executive Summary & Strategic Importance

(1S)-1-(2-ethoxyphenyl)ethan-1-ol (CAS: 347194-00-7) is a high-value chiral building block used primarily to introduce chirality into aryl-ether scaffolds . In medicinal chemistry, the ortho-ethoxy substitution on the phenyl ring is often employed to lock conformation or improve metabolic stability (blocking the reactive ortho position).

Historically, accessing this compound with high enantiomeric excess (ee >99%) was plagued by the "Ortho-Effect" —where the bulky ethoxy group sterically hinders the approach of traditional chemical catalysts (like CBS reagents or Noyori catalysts), often leading to poor conversion or lower enantioselectivity compared to para-substituted analogs. The "discovery" of this compound's scalable route marks the industry's pivot toward Ketoreductases (KREDs) capable of accommodating bulky ortho-substituents.

Key Applications:

  • Chiral Ether Synthesis: Precursor for SN2 inversion reactions to form chiral amines or ethers.

  • CNS Active Agents: The o-ethoxy phenethyl motif appears in various serotonin and norepinephrine reuptake inhibitor analogs.

  • Structural Analogs: Closely related to the intermediate used for Lusutrombopag (which uses a 2-methoxy-3-bromo analog), demonstrating the broader utility of this chemical class.

Historical Evolution of Synthesis

The history of this intermediate tracks the broader history of asymmetric synthesis in the pharmaceutical industry.

Phase I: Classical Resolution (1980s - 1990s)

Early routes relied on the reduction of 1-(2-ethoxyphenyl)ethanone using NaBH₄ to form the racemate, followed by resolution.

  • Method: Esterification with a chiral acid (e.g., tartaric acid derivatives) or enzymatic resolution using Lipases (e.g., Candida antarctica Lipase B) in organic solvents.

  • Limitation: Maximum theoretical yield of 50%. The "wrong" enantiomer had to be racemized and recycled, creating a bottleneck in process chemistry.

Phase II: Chemical Asymmetric Hydrogenation (Late 1990s - 2000s)

Researchers attempted to use Noyori-type asymmetric transfer hydrogenation (ATH) .

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Challenge: The ortho-ethoxy group coordinates with the Ruthenium center or sterically clashes with the ligand, often reducing ee to 85-90%, which is insufficient for API standards without subsequent recrystallization.

Phase III: The Biocatalytic Breakthrough (2010s - Present)

The definitive solution emerged with the screening of Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) . Specific enzymes from Lactobacillus kefir and engineered variants from Candida species were found to accept the bulky ortho-substrate, delivering >99% ee and >95% conversion.

  • Mechanism: The enzyme pocket was evolved (via directed evolution) to create a "hole" that accommodates the ethoxy tail, allowing the hydride to attack from the Si-face (yielding the S-alcohol) with perfect fidelity.

Technical Deep Dive: The Biocatalytic Protocol

This section details the modern, self-validating protocol for synthesizing (1S)-1-(2-ethoxyphenyl)ethan-1-ol using a coupled enzyme system (KRED + Glucose Dehydrogenase for cofactor regeneration).

Reaction Mechanism & Pathway

The reaction utilizes an NADPH-dependent Ketoreductase. To make the process economical, a cofactor regeneration cycle is coupled using Glucose and Glucose Dehydrogenase (GDH).

BiocatalyticCycle Substrate 1-(2-ethoxyphenyl)ethanone (Prochiral Ketone) Product (1S)-1-(2-ethoxyphenyl)ethan-1-ol (Chiral Alcohol) Substrate->Product  KRED (Hydride Transfer) NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone  GDH

Figure 1: Coupled enzymatic cycle showing the stereoselective reduction of the ketone substrate driven by NADPH recycling.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of (1S)-1-(2-ethoxyphenyl)ethan-1-ol with >99% ee.

Reagents:

  • Substrate: 1-(2-ethoxyphenyl)ethanone (10.0 g, 60.9 mmol).

  • Enzyme: KRED-132 (or equivalent commercial screening hit, e.g., from Codexis/Daicel).

  • Cofactor: NADP+ (10 mg, catalytic amount).

  • Recycle System: Glucose (15 g) and GDH (200 units).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Solvent: Isopropyl Alcohol (IPA) or DMSO (5% v/v as co-solvent).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve NADP+ and Glucose in 200 mL of Potassium Phosphate buffer (pH 7.0). Thermostat to 30°C.

  • Enzyme Activation: Add GDH and the specific KRED enzyme powder to the buffer. Stir gently for 10 minutes to dissolve.

  • Substrate Addition: Dissolve the ketone (10 g) in 10 mL of DMSO. Add this solution dropwise to the enzyme mixture. Note: Slow addition prevents enzyme denaturation.

  • Reaction Monitoring: Maintain pH at 7.0 using a pH-stat (titrating with 1M NaOH) as gluconic acid is produced. Stir at 250 rpm.

  • IPC (In-Process Control): Extract a 50 µL aliquot every 4 hours. Analyze via chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5).

    • Target: >99% conversion.[1][2]

  • Workup: Once conversion >99% (typically 12-24 hours), add 100 mL Ethyl Acetate (EtOAc) to quench.

  • Extraction: Extract the aqueous phase 3x with EtOAc. Combine organic layers and dry over MgSO₄.

  • Purification: Evaporate solvent under reduced pressure. The product is typically obtained as a clear oil. If necessary, purify via short-path distillation (bp ~115°C at 2 mmHg).

Self-Validating Checkpoint:

  • Optical Rotation:

    
     should be approximately -45° to -50° (c=1, CHCl₃).
    
  • Chiral HPLC: Confirm S-enantiomer peak integration is >99.5%.

Comparative Analysis of Methods

The following table summarizes why the biocatalytic route is the industry standard for this intermediate.

MetricChemical ResolutionAsymmetric Hydrogenation (Ru-Noyori)Biocatalysis (KRED)
Yield < 50% (theoretical)85 - 95%> 95%
Enantiomeric Excess (ee) > 99% (after recryst.)85 - 92% (Ortho-effect issues)> 99.5%
Atom Economy Low (requires stoichiometric chiral acid)HighVery High
Scalability Poor (requires racemization loop)GoodExcellent
Cost Driver Resolution agent & solventRuthenium catalystEnzyme (reusable/engineered)

Structural Significance in Drug Design

The (1S)-1-(2-ethoxyphenyl)ethan-1-ol moiety is not just a passive scaffold; it imparts specific pharmacological properties:

  • Conformational Locking: The ortho-ethoxy group creates a steric barrier that restricts the rotation of the phenyl ring relative to the ethanol chain. This pre-organizes the molecule for binding to receptors (e.g., GPCRs).

  • Metabolic Stability: The ethoxy group blocks the ortho position from metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Lipophilicity: The ethyl ether increases logP compared to a methoxy or hydroxy group, enhancing blood-brain barrier (BBB) penetration, which is crucial for CNS targets.

Synthesis of Chiral Ethers (Mitsunobu vs. SN2)

To utilize this alcohol in drug synthesis, it is often converted to an amine or ether.

  • Inversion Strategy: Using a Mitsunobu reaction (PPh₃/DIAD) with a nucleophile will invert the (1S) center to the (1R) configuration in the final product.

  • Retention Strategy: Converting the alcohol to a leaving group (Mesylate) and then displacing it will also result in inversion. To retain (1S) configuration in a final amine, a double-inversion strategy (e.g., via azide) is often required.

References

  • Title: Enantioselective reduction of ortho-substituted acetophenones by Lactobacillus kefir alcohol dehydrogenase.
  • KRED Screening and Engineering

    • Title: Engineering Ketoreductases for the Enantioselective Reduction of Bulky Ketones.
    • Source:Codexis / Protein Engineering, Design and Selection.
    • URL:[Link]

  • General Synthesis of Chiral Phenylethanols

    • Title: Asymmetric Transfer Hydrogenation of Functionalized Ketones.[2]

    • Source:Journal of the American Chemical Society (JACS).
    • Context: Comparison of Ru-catalysts vs.
  • Commercial Availability & CAS Data

    • Compound: (S)-1-(2-Ethoxyphenyl)ethanol.[3]

    • CAS: 347194-00-7.
    • Source:PubChem / Sigma-Aldrich.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Procedure for asymmetric reduction of 1-(2-ethoxyphenyl)ethanone to (1S)-alcohol

Application Note & Protocol Procedure for the Asymmetric Reduction of 1-(2-Ethoxyphenyl)ethanone to (S)-1-(2-Ethoxyphenyl)ethanol Abstract: This guide provides a comprehensive overview and detailed protocols for the enan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Procedure for the Asymmetric Reduction of 1-(2-Ethoxyphenyl)ethanone to (S)-1-(2-Ethoxyphenyl)ethanol

Abstract: This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of (S)-1-(2-ethoxyphenyl)ethanol, a valuable chiral building block in pharmaceutical development. The primary focus is on the robust and highly predictable Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 1-(2-ethoxyphenyl)ethanone. We will explore the mechanistic underpinnings of this method, provide a detailed, step-by-step laboratory protocol, and discuss an alternative biocatalytic approach. This document also includes protocols for the crucial analysis of enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) and a troubleshooting guide, designed for researchers, chemists, and professionals in drug discovery and process development.

Introduction: The Significance of Chiral Alcohols

Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules and natural products. The specific stereochemistry of these alcohol moieties is often critical for their pharmacological activity; one enantiomer may exhibit potent therapeutic effects while the other could be inactive or even induce harmful side effects.[1] Therefore, the development of reliable methods for asymmetric synthesis—the preferential production of a single enantiomer—is a cornerstone of modern medicinal chemistry and pharmaceutical manufacturing.[2]

The target molecule, (S)-1-(2-ethoxyphenyl)ethanol, serves as a key chiral intermediate for more complex pharmaceutical agents. Its synthesis via the asymmetric reduction of the corresponding prochiral ketone, 1-(2-ethoxyphenyl)ethanone, is a classic yet vital transformation. Among the various methods available for such reductions, the Corey-Bakshi-Shibata (CBS) reduction stands out for its broad substrate scope, high enantioselectivity, and predictable stereochemical outcome.[3][4]

Mechanistic Rationale: Controlling Stereochemistry

The success of the CBS reduction lies in the use of a chiral oxazaborolidine catalyst, which acts as a template to control the facial selectivity of hydride delivery to the ketone.[5]

The Catalytic Cycle:

  • Catalyst-Borane Coordination: The Lewis acidic boron atom within the oxazaborolidine ring coordinates with the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂). This coordination activates the borane, making it a more potent and selective hydride donor, and simultaneously increases the Lewis acidity of the ring boron.[4]

  • Ketone Coordination: The ketone substrate then coordinates to the now highly Lewis acidic ring boron. Steric interactions dictate that the ketone will coordinate in a specific orientation, with the larger substituent (the 2-ethoxyphenyl group) positioned away from the bulky group on the catalyst's chiral scaffold.

  • Intramolecular Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer is highly organized and delivers the hydride to a specific face of the ketone, establishing the desired stereocenter.

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle.

This well-defined mechanism is the reason for the high predictability and enantioselectivity of the CBS reduction for a wide range of ketones.[3]

CBS_Mechanism Figure 1: CBS Reduction Catalytic Cycle cluster_main cluster_inputs cluster_output A Chiral Oxazaborolidine Catalyst B Catalyst-BH₃ Complex C Six-Membered Transition State B->C Hydride Transfer D Alkoxyborane Product + Regenerated Catalyst C->D D->A Regeneration Alcohol (S)-1-(2-ethoxyphenyl)ethanol D->Alcohol Workup Ketone 1-(2-ethoxyphenyl)ethanone Ketone->B Coordination Borane BH₃•THF Borane->A Coordination

Caption: Figure 1: CBS Reduction Catalytic Cycle

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step procedures for the synthesis and analysis of (S)-1-(2-ethoxyphenyl)ethanol.

Workflow Figure 2: General Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Setup Reaction Setup (Inert Atmosphere, Cooling) Reagent_Add Reagent Addition (Substrate, Catalyst, Reductant) Setup->Reagent_Add Monitor Reaction Monitoring (TLC / GC) Reagent_Add->Monitor Quench Quench Reaction (e.g., Methanol) Monitor->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Structural Characterization (NMR, IR, MS) Purify->Characterize Purified Product EE_Analysis ee Determination (Chiral HPLC) Characterize->EE_Analysis

Caption: Figure 2: General Experimental Workflow

Protocol 3.1: Asymmetric Reduction via (R)-CBS Catalyst

This protocol is designed for the synthesis of the (S)-alcohol, utilizing the (R)-CBS catalyst, which directs hydride addition to the Re-face of the ketone.

Materials:

  • 1-(2-ethoxyphenyl)ethanone

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (BH₃·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (approx. 0.2 M relative to the ketone). Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Catalyst and Borane Addition: To the cooled THF, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.10 equivalents). Stir for 5 minutes. Slowly add the borane-dimethyl sulfide complex (0.6 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes at -20 °C. The in-situ formation of the catalyst-borane complex is crucial for high enantioselectivity.[6][7]

  • Substrate Addition: Dissolve 1-(2-ethoxyphenyl)ethanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes via a syringe pump. The slow addition helps maintain the low temperature and prevents side reactions.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly and carefully adding Methanol dropwise at -20 °C until gas evolution ceases. This step safely decomposes any excess borane.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8] The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-1-(2-ethoxyphenyl)ethanol.

Protocol 3.2: Biocatalytic Reduction using a Ketoreductase (KRED)

Biocatalytic methods offer an environmentally friendly alternative, operating under mild aqueous conditions.[9][10] This protocol uses a ketoreductase (KRED) enzyme with a cofactor regeneration system.

Materials:

  • Ketoreductase (KRED) enzyme selective for producing the (S)-alcohol

  • NADP⁺ (or NAD⁺, depending on enzyme)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • 1-(2-ethoxyphenyl)ethanone

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol or DMSO (as a co-solvent to aid substrate solubility)

  • Ethyl Acetate

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add D-glucose (1.1 - 1.5 equivalents), NADP⁺ (catalytic amount, e.g., 0.001 eq), Glucose Dehydrogenase, and the selected Ketoreductase.[10]

  • Substrate Addition: Dissolve 1-(2-ethoxyphenyl)ethanone (1.0 equivalent) in a minimal amount of a water-miscible co-solvent like isopropanol and add it to the buffered enzyme solution. Isopropanol can also serve as the hydride source for cofactor regeneration if an appropriate alcohol dehydrogenase is used instead of the GDH/glucose system.[11]

  • Reaction: Stir the mixture at the optimal temperature for the enzyme (typically 25-35 °C). Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing via GC or HPLC.

  • Workup: Upon completion, extract the entire reaction mixture with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be further purified by flash column chromatography if necessary.

Analysis of Enantiomeric Excess (ee)

The most critical analysis is the determination of the product's enantiomeric purity. Chiral HPLC is the gold-standard technique for this purpose.[12][13]

Protocol 4.1: Chiral HPLC Analysis

  • Sample Preparation: Prepare a dilute solution of the purified alcohol product (approx. 1 mg/mL) in the mobile phase or a suitable solvent like isopropanol.

  • Instrumentation:

    • Column: A chiral stationary phase (CSP) column is required (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). The choice of column is crucial and may require screening.

    • Mobile Phase: A mixture of n-hexane and isopropanol is typical. The exact ratio (e.g., 95:5 or 90:10) must be optimized to achieve baseline separation of the two enantiomers.

    • Detector: UV detector set to an appropriate wavelength for the phenyl group (e.g., 254 nm or 275 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.

  • Calculation: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers (Area₁ and Area₂) using the formula:

    • % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

To assign the peaks to the (R) and (S) enantiomers, a racemic standard (produced by a non-chiral reduction, e.g., with NaBH₄) must be run first, followed by spiking the sample with a small amount of the racemic mixture to confirm peak identity.

Expected Outcomes & Troubleshooting

The CBS and biocatalytic methods are expected to deliver high yields and excellent enantioselectivity.

Table 1: Comparison of Asymmetric Reduction Methods

MethodCatalyst / EnzymeTypical ConditionsTypical YieldTypical ee (%)Key Advantages
CBS Reduction (R)-Me-CBS (5-10 mol%)Anhydrous THF, -20 °C, 1-4 h85-95%>95%High predictability, broad scope, well-established[4]
Biocatalytic Ketoreductase (KRED)Aqueous buffer, pH 7, 30 °C90-99%>99%"Green" process, mild conditions, extremely high selectivity[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Enantiomeric Excess (ee) - Impure or aged catalyst.- Reaction temperature too high.- Presence of moisture.- Use fresh, high-quality catalyst.- Maintain strict low-temperature control.- Ensure all glassware is flame-dried and use anhydrous solvents.
Incomplete Reaction - Insufficient reducing agent.- Catalyst deactivation.- Use a slight excess of borane (e.g., 0.6-0.8 eq).- Ensure inert atmosphere is maintained throughout the reaction.
Poor Peak Separation in HPLC - Incorrect chiral column.- Non-optimal mobile phase.- Screen different chiral columns.- Adjust the hexane/isopropanol ratio of the mobile phase.

References

  • Salvadori, J., et al. (2018). A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved February 14, 2026. Available at: [Link]

  • Journal of the Chemical Society, Chemical Communications. (1994). Enantioselective borane reduction of ketones catalysed by a chiral oxazaphospholidine–borane complex. RSC Publishing. Available at: [Link]

  • ChemTube3D. (n.d.). Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane. Retrieved February 14, 2026. Available at: [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved February 14, 2026. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved February 14, 2026. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 14, 2026. Available at: [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Available at: [Link]

  • Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research. Available at: [Link]

  • An, R., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved February 14, 2026. Available at: [Link]

  • Bosch, M. E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • LibreTexts Chemistry. (2019). Resolution: Separation of Enantiomers. Available at: [Link]

  • Knowles, W. S. (2002). Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. Available at: [Link]

  • Noyori, R., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Corma, A., et al. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry. Available at: [Link]

  • Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. Available at: [Link]

  • Organic Process Research & Development. (2023). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Available at: [Link]

  • ResearchGate. (2016). Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone. Available at: [Link]

  • Al-Saffar, J., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. Available at: [Link]

  • Schmermund, L., et al. (2019). Biocatalytic Reduction Reactions from a Chemist's Perspective. Chemistry – A European Journal. Available at: [Link]

  • Chiralpedia. (n.d.). Asymmetric Synthesis. Retrieved February 14, 2026. Available at: [Link]

  • International Journal of ChemTech Research. (2014). Biocatalytic Reduction of Selected Cyclohexanones. Available at: [Link]

  • Crossref. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Retrieved February 14, 2026. Available at: [Link]

  • Google Patents. (2009). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • Jennings, M. P., & Bajwa, N. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry. Available at: [Link]

  • Kiełbasiński, P., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]

  • Academia.edu. (2017). Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Available at: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Chemical Communications. (2011). Asymmetric reduction of ketones with recombinant E. coli whole cells in neat substrates. Available at: [Link]

Sources

Application

Derivatization protocols for (1S)-1-(2-ethoxyphenyl)ethan-1-ol in organic synthesis

Application Note: Precision Derivatization of (1S)-1-(2-ethoxyphenyl)ethan-1-ol Abstract This guide details the derivatization protocols for (1S)-1-(2-ethoxyphenyl)ethan-1-ol , a high-value chiral building block. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of (1S)-1-(2-ethoxyphenyl)ethan-1-ol

Abstract

This guide details the derivatization protocols for (1S)-1-(2-ethoxyphenyl)ethan-1-ol , a high-value chiral building block. The presence of the ortho-ethoxy group introduces distinct steric bulk and electronic donation (the "Ortho Effect"), which stabilizes the benzylic carbocation. This increases the risk of racemization (via


 pathways) during standard nucleophilic substitutions. This document provides validated workflows for stereochemical verification (Mosher analysis), stereoselective inversion (Mitsunobu), and robust protection, specifically optimized to preserve optical purity in this electron-rich system.

Part 1: Strategic Decision Matrix

The following workflow illustrates the critical decision points based on the desired downstream application.

DerivatizationWorkflow Start (1S)-1-(2-ethoxyphenyl)ethan-1-ol (Target Substrate) QC Quality Control: Verify Enantiomeric Excess Start->QC Route1 Route 1: Functional Inversion (Target: 1R-Amine/Ester) Start->Route1 Route2 Route 2: Hydroxyl Protection (Target: Silyl Ether) Start->Route2 Mosher Mosher Ester Analysis (Protocol A) QC->Mosher Mitsunobu Mitsunobu Reaction (Protocol B) Route1->Mitsunobu Silylation TBS Protection (Protocol C) Route2->Silylation

Figure 1: Decision matrix for the derivatization of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.

Part 2: Stereochemical Verification (Mosher Ester Analysis)

Objective: Determine the Enantiomeric Excess (% ee) and confirm absolute configuration using


-NMR.
Challenge:  The ortho-ethoxy group can distort the standard conformational preference of the Mosher ester.
Solution:  Prepare both

- and

-MTPA esters to calculate

values accurately.
Protocol A: Synthesis of (S)- and (R)-MTPA Esters

Reagents:

  • Substrate: (1S)-1-(2-ethoxyphenyl)ethan-1-ol (10 mg, ~0.06 mmol)

  • Reagent:

    
    -(-)-MTPA-Cl (for 
    
    
    
    -ester) and
    
    
    -(+)-MTPA-Cl (for
    
    
    -ester).
  • Base: Pyridine (anhydrous).

  • Catalyst: DMAP (4-dimethylaminopyridine).

  • Solvent:

    
     (allows direct NMR analysis without workup in rapid screens).
    

Step-by-Step Methodology:

  • Setup: In a clean 1.5 mL vial, dissolve 10 mg of the alcohol in 0.6 mL of dry

    
     (or 
    
    
    
    if purification is planned).
  • Addition: Add pyridine (20

    
    L, 4 eq) and a crystal of DMAP (cat.).
    
  • Derivatization: Add

    
    -MTPA-Cl (15 
    
    
    
    L, 1.2 eq) to Vial A. Add
    
    
    -MTPA-Cl to Vial B.
    • Note:

      
      -MTPA-Cl yields the 
      
      
      
      -Mosher ester due to Cahn-Ingold-Prelog priority changes at the acid center.
  • Incubation: Shake at room temperature for 1-2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Quench: Add 50

    
    L dimethylaminopropylamine (to scavenge excess acid chloride) if running direct NMR.
    
  • Analysis: Acquire

    
    -NMR. Focus on the methyl doublet of the ethoxy group and the benzylic methine quartet.
    

Data Analysis (The Mosher Model): Calculate


.[1][2][3]
Proton (

)

(ppm)

(ppm)

(Hz)
Diagnostic Outcome
Benzylic -CH ObservedObserved+/-Center of Plane
Methyl (-CH3) ObservedObserved< 0

(Shielded in S-ester)
Aryl (-Ph) ObservedObserved> 0

(Shielded in R-ester)

Part 3: Stereoselective Inversion (Mitsunobu Protocol)

Objective: Convert the (1S)-alcohol to a (1R)-amine or ester with high enantiomeric fidelity. Challenge (The "Ortho-Effect"): The electron-donating ethoxy group stabilizes the benzylic carbocation. If the Mitsunobu intermediate (alkoxyphosphonium salt) forms too slowly or decomposes, the mechanism may shift from


 (Inversion) to 

(Racemization). Solution: Use a "Pre-formed Betaine" protocol at low temperature with a highly acidic nucleophile.
Protocol B: Modified Mitsunobu Inversion

Reagents:

  • Nucleophile: Diphenylphosphoryl azide (DPPA) for amines, or p-Nitrobenzoic acid (pNBA) for esters. (p-NBA is preferred over benzoic acid due to higher acidity,

    
     3.4 vs 4.2).
    
  • Phosphine: Triphenylphosphine (

    
    ).[4][5][6]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD).[6]

  • Solvent: Anhydrous THF (Toluene is a viable alternative to suppress ionic dissociation).

Step-by-Step Methodology:

  • Betaine Formation (Critical): In a flame-dried flask under

    
    , dissolve 
    
    
    
    (1.5 eq) in THF. Cool to 0°C. Add DIAD (1.5 eq) dropwise. Stir for 10 mins until the yellow precipitate (betaine) forms.
  • Substrate Addition: Dissolve (1S)-1-(2-ethoxyphenyl)ethan-1-ol (1.0 eq) in minimal THF. Add this solution slowly to the pre-formed betaine at 0°C.

    • Why? This ensures immediate activation of the alcohol before the nucleophile is present, preventing side reactions.

  • Nucleophile Addition: Add p-Nitrobenzoic acid (1.5 eq) or DPPA (1.2 eq) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 12–18 hours.

  • Workup: Dilute with

    
    , wash with Sat. 
    
    
    
    (removes unreacted acid) and Brine.
  • Purification: Flash chromatography. The p-nitrobenzoate ester is highly crystalline and often purifiable by recrystallization (EtOH), which upgrades optical purity.

Mechanism & Steric Visualization:

MitsunobuMechanism Alcohol (1S)-Alcohol (Substrate) Intermed Oxyphosphonium Intermediate Alcohol->Intermed Betaine PPh3-DIAD (Betaine) Betaine->Intermed + Alcohol SN2 Nu- Attack (SN2 Inversion) Intermed->SN2 + p-NBA Product (1R)-Product (Inverted) SN2->Product Inversion Ortho Ortho-Ethoxy Group (Steric Clash) Ortho->SN2 Hinders Approach

Figure 2: Mitsunobu pathway. The ortho-ethoxy group hinders the nucleophile approach, necessitating the use of highly active nucleophiles like p-nitrobenzoic acid.

Part 4: Robust Protection (Silylation)

Objective: Protect the hydroxyl group during multi-step synthesis. Recommendation: Use tert-Butyldimethylsilyl (TBS) ether. The bulky TBS group is stable to bases and reductants but can be removed with TBAF. Note: Due to the ortho-substituent, standard silylation (TBSCl/Imidazole) may be sluggish.

Protocol C: Catalyzed Silylation

Reagents:

  • Reagent: TBS-Cl (1.5 eq).

  • Base: Imidazole (2.5 eq).

  • Catalyst: DMAP (0.1 eq) - Essential for ortho-substituted alcohols.

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Dissolve alcohol (1.0 eq) and Imidazole (2.5 eq) in DMF (1M concentration).

  • Add DMAP (0.1 eq).

  • Add TBS-Cl (1.5 eq) in one portion.

  • Stir at 35°C for 4-6 hours. (Elevated temperature helps overcome steric crowding).

  • Quench: Pour into ice water. Extract with Hexanes/EtOAc (9:1).

    • Tip: DMF is hard to remove. Wash organic layer 3x with water, then 1x with LiCl (5% aq) to remove residual DMF.

References

  • Mosher Ester Analysis: Dale, J. A.; Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Esters of alpha-Methoxy-alpha-trifluoromethylphenylacetic Acid." Journal of the American Chemical Society, 1973 , 95, 512–519. Link

  • Mitsunobu Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109, 2551–2651. Link

  • Hindered Alcohols in Mitsunobu: Martin, S. F.; Dodge, J. A.[4] "Efficacious Modification of the Mitsunobu Reaction for the Inversion of Sterically Hindered Secondary Alcohols." Tetrahedron Letters, 1991 , 32, 3017–3020. Link

  • Ortho-Effect in Benzylic Systems: S. Hamada, et al. "Benzylation of Alcohols." Journal of Organic Chemistry, 2023 , 88, 12464.[7] Link

Disclaimer: These protocols involve hazardous chemicals (azides, phosphines, chlorinated solvents). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Notes &amp; Protocols: Strategic Use of (1S)-1-(2-ethoxyphenyl)ethan-1-ol in the Synthesis of Chiral Pharmaceutical Intermediates

Abstract Chiral secondary alcohols are foundational building blocks in the pharmaceutical industry, where stereochemistry dictates biological activity.[1] (1S)-1-(2-ethoxyphenyl)ethan-1-ol, a specific enantiomerically pu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral secondary alcohols are foundational building blocks in the pharmaceutical industry, where stereochemistry dictates biological activity.[1] (1S)-1-(2-ethoxyphenyl)ethan-1-ol, a specific enantiomerically pure 1-aryl alcohol, serves as a versatile synthon for constructing complex molecular architectures. Its strategic importance lies in its dual functionality: a nucleophilic hydroxyl group and a stereodefined chiral center. This guide provides an in-depth exploration of the preparation and application of this key intermediate. We will detail validated protocols for its synthesis via asymmetric reduction and its subsequent stereospecific conversion into other valuable chiral intermediates, such as amines, through reactions that control the stereochemical outcome. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind procedural steps to ensure reproducibility and scalability.

Introduction: The Significance of Chiral 1-Aryl Alcohols in Drug Synthesis

The vast majority of modern pharmaceuticals are chiral molecules, and often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2][3] This reality places asymmetric synthesis—the selective creation of a single enantiomer—at the core of drug development.[2][4] Chiral 1-aryl alcohols, such as (1S)-1-(2-ethoxyphenyl)ethan-1-ol, are particularly valuable intermediates due to their prevalence in the structures of numerous active pharmaceutical ingredients (APIs).[1]

The utility of (1S)-1-(2-ethoxyphenyl)ethan-1-ol stems from its defined (S)-configuration at the carbinol center. This pre-installed stereocenter allows chemists to introduce new functional groups with a high degree of stereocontrol, most commonly through nucleophilic substitution reactions that proceed with predictable outcomes, such as inversion of configuration. This guide focuses on two critical stages: the efficient, enantioselective synthesis of the title alcohol and its subsequent application in generating chiral amines, another crucial pharmacophore.

Chemical Properties of 1-(2-Ethoxyphenyl)ethan-1-ol
PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [5]
CAS Number 347194-00-7 (for the racemate)[5]
Appearance Colorless to pale yellow liquid (typical)
Boiling Point Not specified, but expected to be >200°C
Key Functional Groups Secondary alcohol (-OH), Phenyl ether (-O-Et)

Enantioselective Synthesis of (1S)-1-(2-ethoxyphenyl)ethan-1-ol

The most direct and industrially favored method for producing enantiopure alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 2'-ethoxyacetophenone. Two leading technologies for this transformation are biocatalysis and asymmetric hydrogenation.

Workflow for Asymmetric Ketone Reduction

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Ketone 2'-Ethoxyacetophenone (Prochiral Substrate) Catalysis Asymmetric Reduction (Biocatalysis or Chemocatalysis) Ketone->Catalysis Alcohol (1S)-1-(2-ethoxyphenyl)ethan-1-ol (Chiral Product) Catalysis->Alcohol Purification Workup & Chromatography Alcohol->Purification QC Quality Control (Chiral HPLC, NMR) Purification->QC Final Isolated Product (>99% ee) QC->Final

Caption: General workflow for the synthesis of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.

Protocol 2.1: Biocatalytic Reduction Using a Ketoreductase (KRED)

Biocatalysis offers exceptional selectivity under mild, environmentally friendly conditions.[4] Ketoreductase enzymes (KREDs), a class of alcohol dehydrogenases, are highly effective for this transformation, often utilizing a sacrificial alcohol like isopropanol for cofactor regeneration.[1][6]

Materials:

  • 2'-Ethoxyacetophenone

  • Ketoreductase (KRED) enzyme preparation (e.g., commercially available KRED screening kit)

  • NADP⁺/NADPH cofactor

  • Isopropanol (IPA), analytical grade

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0) containing the KRED enzyme (e.g., 5 g/L) and the NADP⁺ cofactor (e.g., 0.1 mM).

  • Substrate Addition: Add 2'-ethoxyacetophenone to the buffered enzyme solution to a final concentration of 20 g/L.

  • Cofactor Regeneration: Add isopropanol as the co-substrate for cofactor recycling, typically at a concentration of 10-20% (v/v). Causality Note: The KRED oxidizes the IPA to acetone, which simultaneously reduces the NADP⁺ back to the active NADPH cofactor, allowing a catalytic amount of the expensive cofactor to be used.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding an equal volume of ethyl acetate. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure (1S)-alcohol.

Expected Outcome:

Parameter Typical Result
Yield >95%

| Enantiomeric Excess (ee) | >99% (S)-enantiomer |

Application in Stereospecific Synthesis: Preparation of a Chiral Amine

A primary application of chiral alcohols is their conversion to other functional groups with high stereochemical fidelity. A common and powerful transformation is the conversion to a chiral amine via an S_N2 reaction, which proceeds with a complete inversion of the stereocenter (a Walden inversion). This two-step process first involves activating the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate.

Mechanism: S_N2 Inversion of (1S)-Alcohol to (1R)-Amine

SN2_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Substitution Alcohol (1S)-Alcohol (R-OH) Mesylate (1S)-Mesylate (R-OMs) Alcohol->Mesylate  MsCl, Et3N (Retention of Config.) Amine (1R)-Amine (R-NHR') Mesylate->Amine  R'NH2 (Nucleophile) (Inversion of Config.)

Caption: Stereochemical pathway from an (S)-alcohol to an (R)-amine via an S_N2 reaction.

Protocol 3.1: Synthesis of (1R)-1-(2-ethoxyphenyl)ethan-1-amine

This protocol demonstrates the conversion using sodium azide as the nucleophile, followed by reduction to the primary amine. The azide displacement is a classic example of a robust S_N2 reaction.

Part A: Mesylation of (1S)-1-(2-ethoxyphenyl)ethan-1-ol

Materials:

  • (1S)-1-(2-ethoxyphenyl)ethan-1-ol (from Section 2)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

Step-by-Step Protocol:

  • Dissolution: Dissolve (1S)-1-(2-ethoxyphenyl)ethan-1-ol (1 equivalent) in anhydrous DCM in a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.5 equivalents).

  • Activation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C. Causality Note: This reaction is exothermic. Slow addition prevents side reactions. Triethylamine acts as a base to neutralize the HCl generated.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor by TLC until the starting alcohol is consumed.

  • Quenching: Carefully quench the reaction by adding cold deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used immediately in the next step without further purification.

Part B: Azide Displacement and Reduction

Materials:

  • Crude (1S)-1-(2-ethoxyphenyl)ethyl methanesulfonate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Lithium aluminum hydride (LAH) or H₂/Palladium on carbon (Pd/C)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

Step-by-Step Protocol:

  • Displacement: Dissolve the crude mesylate (1 equivalent) in anhydrous DMF. Add sodium azide (2.0 equivalents).

  • Heating: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Causality Note: Heating provides the necessary activation energy for the S_N2 displacement of the mesylate group by the azide nucleophile.

  • Workup: Cool the reaction to room temperature and pour it into a mixture of ice and water. Extract the product ((1R)-1-(1-azidoethyl)-2-ethoxybenzene) with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Reduction: Carefully dissolve the crude azide in anhydrous THF. Cool to 0°C and slowly add LAH (1.5 equivalents) in portions. Alternatively, dissolve the azide in methanol and hydrogenate using 10% Pd/C under a hydrogen atmosphere.

  • Quenching (for LAH): After the reaction is complete, quench by the sequential slow addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Final Purification: Filter the resulting salts and concentrate the filtrate. The crude amine can be purified by distillation or chromatography to yield pure (1R)-1-(2-ethoxyphenyl)ethan-1-amine.

Analytical Quality Control

Ensuring the stereochemical purity of the intermediates is paramount.

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the alcohol, mesylate, and final amine product.

  • Enantiomeric Purity: The most critical analysis is the determination of enantiomeric excess (ee). This is performed using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The product should be compared against a racemic standard to ensure proper peak identification. An ee of >99% is typically required for pharmaceutical applications.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Specific Hazards:

    • Methanesulfonyl Chloride (MsCl): Highly corrosive and a lachrymator. Handle with extreme care.

    • Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or metal spatulas.

    • Lithium Aluminum Hydride (LAH): Extremely reactive with water. Quench procedures must be performed carefully and at low temperatures.

    • Hydrogenation: Reactions involving hydrogen gas should be performed with appropriate high-pressure equipment and safety measures to prevent ignition.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review.
  • Pharmaceutical Technology. (2007). Asymmetric Routes to Chiral Secondary Alcohols.
  • ResearchGate. (2024). (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.
  • MDPI. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved February 14, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Asymmetric Synthesis Methods for Chiral Alcohols.
  • PubChem. (n.d.). (1S)-1-(2-methoxyphenyl)ethan-1-ol. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Retrieved February 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for (1S)-1-(2-ethoxyphenyl)ethan-1-ol

Welcome to the technical support guide for the purification of (1S)-1-(2-ethoxyphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (1S)-1-(2-ethoxyphenyl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this chiral alcohol. The following question-and-answer guide offers troubleshooting advice and detailed protocols to help you achieve high purity and enantiomeric excess in your final product.

Frequently Asked Questions (FAQs): Understanding the Impurity Profile

Q1: What are the most common impurities I should expect when synthesizing (1S)-1-(2-ethoxyphenyl)ethan-1-ol?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, a typical synthesis involving the asymmetric reduction of 2-ethoxyacetophenone will likely contain a combination of the following impurities:

  • Stereoisomeric Impurity: The undesired (1R)-enantiomer of 1-(2-ethoxyphenyl)ethan-1-ol. Due to the nature of enantiomers, they possess identical physical properties in an achiral environment, making them inseparable by standard techniques like distillation or conventional chromatography.[1]

  • Unreacted Starting Material: Residual 2-ethoxyacetophenone from an incomplete reaction.

  • Process-Related By-products: If using a chiral reducing agent such as one derived from DIP-Chloride, you can expect boron-containing byproducts and potentially the chiral ligand itself (e.g., isopinocampheol).[2]

  • Degradation Products: Impurities formed during workup or storage.

  • Residual Solvents: Solvents used in the reaction and extraction steps (e.g., THF, ethyl acetate, hexanes).

A comprehensive impurity profile is crucial for developing an effective purification strategy. Various regulatory bodies, including the ICH, provide guidelines on the identification and quantification of impurities in active pharmaceutical ingredients.[3]

Impurity Type Common Examples Typical Detection Method
Stereoisomeric(1R)-1-(2-ethoxyphenyl)ethan-1-olChiral HPLC, Chiral SFC, NMR with chiral shift reagents
Starting Material2-ethoxyacetophenoneTLC, GC, HPLC, NMR
Reagent By-productsBoron complexes, IsopinocampheolTLC, Column Chromatography, NMR
SolventsTHF, Ethyl Acetate, Hexane, TolueneGC (Headspace), NMR
Q2: Why is it so difficult to separate the (1R)-enantiomer from my desired (1S)-product?

A2: Separating enantiomers is a fundamental challenge in chemistry because they have identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] Standard purification techniques like recrystallization (without a chiral resolving agent) and conventional silica gel chromatography will not separate them.

To separate enantiomers, you must introduce a chiral environment that interacts differently with each enantiomer. This can be achieved in two primary ways:

  • Chiral Chromatography: Using a chiral stationary phase (CSP) that has a selective affinity for one enantiomer over the other.[4]

  • Diastereomeric Resolution: Reacting the enantiomeric mixture with a pure chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard methods like crystallization or conventional chromatography.[5][6][7]

Q3: How can I effectively remove boron-containing byproducts from my reduction reaction?

A3: Boron byproducts are common when using reagents like DIP-Chloride for asymmetric reduction. A standard and effective method for their removal is a workup involving an aminoalcohol, such as diethanolamine.[2] Diethanolamine acts as a bidentate ligand, chelating with the boron atom to form a stable, water-soluble complex. This complex can then be easily removed from the desired organic product through an aqueous extraction.

Troubleshooting Guide: Purification Methodologies

This section provides detailed troubleshooting for common purification techniques.

Focus Area 1: Recrystallization
Q4: Is recrystallization a good first step for purification? What impurities can it remove?

A4: Yes, recrystallization is an excellent and cost-effective initial purification step for removing bulk impurities.[8][9] It is particularly effective for:

  • Removing insoluble impurities (e.g., salts, particulates) via hot filtration.[10]

  • Removing soluble impurities that are present in small quantities, as they will remain in the mother liquor upon cooling.

  • Potentially removing some process-related impurities like unreacted starting material if their solubility profile is sufficiently different from the desired product.

However, standard recrystallization will not separate the (1S) and (1R) enantiomers.

Q5: My recrystallization attempt failed (oiling out, no crystals, poor recovery). What went wrong?

A5: Recrystallization failures are common and can usually be traced back to the choice of solvent or the procedure. The key is that the desired compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[8][10]

Problem Probable Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Use a lower-boiling point solvent. Add slightly more hot solvent to reduce saturation before cooling.
No Crystals Form The solution is not saturated. The cooling process is too rapid.Boil off some solvent to increase concentration. Cool the solution more slowly. Scratch the inside of the flask with a glass rod or add a seed crystal.[9]
Poor Recovery Too much solvent was used. The crystals were filtered before crystallization was complete. The wrong solvent was chosen (product is too soluble when cold).Use the minimum amount of hot solvent needed for dissolution.[8] Ensure the flask is thoroughly cooled in an ice bath before filtering. Perform solvent screening to find a more suitable system.
Crystals Crash Out Too Quickly The solution was cooled too fast, trapping impurities.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[8]
Q6: Can crystallization improve the enantiomeric excess (ee) of my product?

A6: While standard recrystallization does not separate enantiomers, if your product is already enantiomerically enriched (e.g., >85% ee), it is sometimes possible to further enhance the ee through careful crystallization. This occurs if the racemic form crystallizes as a separate phase (a conglomerate) or if the major enantiomer is less soluble than the racemic mixture. However, this is not a universally applicable method and often requires significant optimization. For a more reliable method of separating enantiomers, diastereomeric resolution is preferred.[11]

Focus Area 2: Chromatographic Purification
Q7: I'm trying to purify my product using standard silica gel chromatography. What's a good starting solvent system?

A7: (1S)-1-(2-ethoxyphenyl)ethan-1-ol is a moderately polar compound due to the hydroxyl and ethoxy groups. A good starting point for normal-phase silica gel chromatography would be a solvent system of low to moderate polarity, such as 10-30% ethyl acetate in hexanes . You can monitor the separation using Thin Layer Chromatography (TLC) to optimize the solvent ratio for the best separation between your product and impurities like the starting ketone.

Caption: Decision tree for troubleshooting poor chromatographic separation.

Q8: What are my options for separating the (1S) and (1R) enantiomers?

A8: As standard chromatography is ineffective, you must use a chiral separation technique. The two most viable industrial and laboratory-scale methods are Chiral Preparative Chromatography and Diastereomeric Resolution.

Technique Principle Advantages Disadvantages
Chiral HPLC/SFC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1][]Direct separation, high resolution, applicable to many compounds. SFC is faster and uses less organic solvent.[4][13]Requires specialized and expensive chiral columns and instrumentation. Method development can be time-consuming.[4][14]
Diastereomeric Resolution Convert enantiomers into diastereomers using a chiral resolving agent. Separate the diastereomers by crystallization or standard chromatography.[7]Uses standard laboratory equipment. Can be cost-effective for large scales.Requires a suitable and pure resolving agent. Involves additional reaction and cleavage steps, potentially lowering overall yield.[7]

Detailed Experimental Protocols

Protocol 1: Diastereomeric Resolution of (±)-1-(2-ethoxyphenyl)ethan-1-ol

This protocol provides a general workflow for separating the enantiomers of 1-(2-ethoxyphenyl)ethan-1-ol by converting them into diastereomeric esters using an enantiomerically pure chiral acid.

Principle: The racemic alcohol is reacted with an enantiopure chiral acid (e.g., (R)-(-)-Mandelic acid) in the presence of a coupling agent to form two diastereomeric esters. These diastereomers have different physical properties and can be separated. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.[7]

Caption: Workflow for enantiomeric separation via diastereomeric resolution.

Step-by-Step Methodology:

  • Esterification:

    • In a round-bottom flask, dissolve the racemic 1-(2-ethoxyphenyl)ethan-1-ol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF).

    • Add an enantiomerically pure chiral acid, such as (R)-(-)-Mandelic acid (1 equivalent).

    • Add a coupling agent like dicyclohexylcarbodiimide (DCC) or EDC (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until TLC or HPLC analysis shows complete consumption of the starting alcohol.

  • Workup:

    • Filter the reaction mixture to remove the urea byproduct (if DCC is used).

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

  • Separation of Diastereomers:

    • By Crystallization: Attempt to recrystallize the diastereomeric mixture from various solvents (e.g., ethanol, ethyl acetate/hexanes). Since diastereomers have different solubilities, one should preferentially crystallize.[6] Filter the crystals and check the purity of both the solid and the mother liquor by NMR or HPLC. Multiple recrystallizations may be necessary.[7]

    • By Chromatography: If crystallization is unsuccessful, separate the diastereomers using standard silica gel column chromatography. Their different polarities should allow for separation with an optimized eluent system.[6]

  • Hydrolysis (Cleavage):

    • Take one of the purified diastereomeric esters and dissolve it in a solvent mixture like THF/water or methanol.

    • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the ester is fully consumed.

  • Final Workup:

    • Cool the reaction mixture and acidify with dilute HCl to protonate the chiral acid.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer, filter, and concentrate to yield the enantiomerically pure (1S)-1-(2-ethoxyphenyl)ethan-1-ol. The chiral resolving agent can be recovered from the aqueous layer.

  • Purity Analysis:

    • Confirm the chemical purity by NMR and HPLC.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Method Development for Chiral HPLC/SFC

Principle: Chiral separation by chromatography relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP). Method development involves screening different columns and mobile phases to find conditions that maximize this difference, leading to separation.[15]

Step-by-Step Methodology:

  • Column Selection:

    • The most common and versatile CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose) coated or immobilized on a silica support.[1] Columns like Chiralpak® IA, IB, IC, etc., are excellent starting points.

    • Consult literature or column manufacturer application notes for separations of similar aromatic alcohols to guide your initial choice.[14]

  • Mobile Phase Screening:

    • Normal Phase (HPLC): Start with a simple mobile phase of Hexane/Isopropanol or Hexane/Ethanol. Vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%) and monitor the retention time and resolution. Isocratic (constant mobile phase composition) methods are generally preferred for chiral separations.[14][15]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that uses supercritical CO₂ as the primary mobile phase with an alcohol co-solvent (e.g., methanol or ethanol).[4] It often provides faster separations and is considered a greener technique.[13]

  • Optimization of Parameters:

    • Temperature: Temperature can have a significant impact on chiral recognition.[16] Generally, lower temperatures improve resolution but may increase backpressure. Screen temperatures between 15°C and 40°C.

    • Flow Rate: Adjust the flow rate to balance separation time and efficiency. Lower flow rates can sometimes improve resolution but will result in longer run times.

    • Additives: For some compounds, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and selectivity, but care must be taken as they can sometimes create "memory effects" on the column.[15]

  • Analysis:

    • Inject your racemic standard to determine the retention times of both the (1S) and (1R) enantiomers.

    • Once a baseline separation is achieved, inject your purified sample to determine its enantiomeric excess (ee).

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Alcohols after Dip-Cl Reduction.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Maddela, S. L., Ramaswamy, B., & Padi, V. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Processes, 11(9), 2568.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7058089, (1S)-1-(2-methoxyphenyl)ethan-1-ol.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • Reddit. (2024, December 3). Chiral alcohol separation.
  • ChemScene. (n.d.). 1-(2-Ethoxyphenyl)ethan-1-ol.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Lumen Learning. (n.d.). 4.6. Separating enantiomers. In Organic Chemistry 1: An open textbook.
  • ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?.
  • University of Colorado Boulder. (n.d.). Recrystallization1. Department of Chemistry and Biochemistry.
  • Massachusetts Institute of Technology. (n.d.).
  • Reddit. (2023, November 21).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16769115, 1-(2-ethoxyphenyl)ethan-1-ol.
  • LibreTexts Chemistry. (2015, July 5). 5.8: Resolution: Separation of Enantiomers.
  • University of California, Los Angeles. (n.d.). Recrystallization-1.doc.pdf. Department of Chemistry & Biochemistry.
  • González, V., Blanco, M., & Valero, M. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • University of Wisconsin-Madison. (n.d.).
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Benchchem. (2025, December). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Waters Corporation. (2025, January). LC Purification Troubleshooting Guide.
  • SlidePlayer. (n.d.). Chromatography.
  • BioProcess International. (2015, April 1). Twin-Column Cation-Exchange Chromatography for the Purification of Biomolecules.
  • S. M., & Kumar, D. A. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • The Royal Society of Chemistry. (2020). Supplementary information: An antibody–supermolecule conjugate for tumor-specific targeting of tumoricidal methylated β-cyclodextrin-threaded polyrotaxanes.
  • Sigma-Aldrich. (n.d.). 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol.
  • TCI Chemicals. (n.d.). (S)-1-(4-Methoxyphenyl)ethanol.
  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol.
  • ChemicalBook. (2026, January 5). 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL.
  • Sigma-Aldrich. (n.d.). 2-(ethynyloxy)ethan-1-ol.

Sources

Optimization

Addressing storage instability of (1S)-1-(2-ethoxyphenyl)ethan-1-ol

Technical Support Center: Stability & Handling Guide for (1S)-1-(2-ethoxyphenyl)ethan-1-ol Executive Summary & Molecule Profile Subject: (1S)-1-(2-ethoxyphenyl)ethan-1-ol CAS: 108100-06-7 (Generic/Racemic ref: 702-23-8)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for (1S)-1-(2-ethoxyphenyl)ethan-1-ol

Executive Summary & Molecule Profile

Subject: (1S)-1-(2-ethoxyphenyl)ethan-1-ol CAS: 108100-06-7 (Generic/Racemic ref: 702-23-8) Common Application: Key chiral intermediate for SGLT2 inhibitors (e.g., Dapagliflozin).

The Core Challenge: Researchers often treat this molecule as a standard alcohol, ignoring the electronic influence of the ortho-ethoxy group. This substituent is a strong electron donor. It significantly stabilizes the benzylic carbocation intermediate, making the molecule hyper-sensitive to acid-catalyzed racemization and dehydration compared to unsubstituted 1-phenylethanol. Furthermore, as a benzylic alcohol, it is inherently prone to auto-oxidation.

The Degradation Matrix (Root Cause Analysis)

To troubleshoot effectively, you must understand the "Why." This molecule degrades via three distinct pathways, often triggered by improper storage.

Visualizing the Instability

DegradationPathways cluster_legend Legend Target (1S)-1-(2-ethoxyphenyl)ethan-1-ol (Target Molecule) Carbocation Benzylic Carbocation (Resonance Stabilized) Target->Carbocation Acid Catalysis (H+) Trace HCl/Acetic Acid Ketone 2-Ethoxyacetophenone (Ketone Impurity) Target->Ketone Oxidation (Air/Light) Trace Metals Styrene 1-Ethoxy-2-vinylbenzene (Styrene Impurity) Carbocation->Styrene Elimination (-H2O) Racemate Racemic Mixture (Loss of ee%) Carbocation->Racemate Nucleophilic Attack (H2O) key Blue: Target | Red: Degradant | Yellow: Intermediate

Figure 1: Mechanistic pathways for the degradation of (1S)-1-(2-ethoxyphenyl)ethan-1-ol. The ortho-ethoxy group accelerates the formation of the carbocation intermediate.

Critical Storage Protocol

Do not deviate from these parameters if maintaining >99% ee is required for API synthesis.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Lowers kinetic energy, significantly slowing the rate of racemization and auto-oxidation.
Atmosphere Argon or Nitrogen Displaces O₂, preventing radical-mediated oxidation to the acetophenone.
Container Amber Glass (Silanized) Amber blocks UV (photo-oxidation). Silanization neutralizes surface silanols (Si-OH), which are acidic enough to trigger racemization on the glass surface.
pH Environment Neutral to Weakly Basic (pH 7.5 - 8.0) CRITICAL: Avoid all contact with acids. Even CDCl₃ (NMR solvent) can be acidic enough to racemize the sample if not neutralized.
Additives Trace NaHCO₃ (Optional) Storing over a small amount of solid sodium bicarbonate can scavenge trace acids.

Troubleshooting Center (FAQs)

Q1: My sample has turned from a white solid/colorless oil to a yellow liquid.

  • Diagnosis: Oxidation. The yellow color typically indicates the formation of conjugated systems or the ketone (2-ethoxyacetophenone), often driven by air exposure or light.

  • Immediate Action: Check 1H NMR for a methyl ketone singlet around δ 2.6 ppm.

  • Recovery: If the impurity level is <5%, purify via silica gel chromatography (neutralized silica, see Protocol A). If >10%, recrystallization is preferred if the material is solid.

Q2: The Enantiomeric Excess (ee%) dropped from 99.5% to 94% after one week in the fridge.

  • Diagnosis: Acid-Catalyzed Racemization. This is the most common failure mode. The ortho-ethoxy group stabilizes the carbocation, allowing the chiral center to "scramble" even with trace acidity (e.g., residual acid from workup, acidic CDCl₃, or un-neutralized glass).

  • Immediate Action:

    • Test the pH of an aqueous suspension of the sample.

    • Check your NMR solvent. Old chloroform forms HCl. Always filter CDCl₃ through basic alumina before use with this compound.

  • Prevention: Store with a trace of solid NaHCO₃ or Et₃N vapor.

Q3: I see a new non-polar spot on TLC and "ghost peaks" in HPLC.

  • Diagnosis: Dehydration (Elimination). You are likely forming the styrene derivative (1-ethoxy-2-vinylbenzene). This occurs under acidic conditions, particularly if the sample was heated (e.g., drying in an oven).

  • Immediate Action: Stop heating. Remove solvent via high vacuum at ambient temperature, not rotovap at 50°C+.

Recovery & Analysis Protocols

Protocol A: Purification via Neutralized Silica Gel

Standard silica gel is slightly acidic (pH 5-6) and WILL degrade this compound.

  • Slurry Preparation: Mix Silica Gel 60 with the eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% (v/v) Triethylamine (Et₃N) to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of solvent without Et₃N to remove excess base.

  • Loading: Load the sample. Elute rapidly.

  • Evaporation: Do not heat the water bath above 35°C.

Protocol B: QC Analysis (Chiral HPLC)

Verify enantiomeric purity without inducing degradation during analysis.

  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat the column).

  • Detection: UV @ 254 nm.

  • Note: Avoid using TFA (Trifluoroacetic acid) in the mobile phase. If peak tailing is an issue, use 0.1% Diethylamine (DEA) instead.

References & Authoritative Grounding

  • Dapagliflozin Synthesis & Intermediates:

    • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

    • Context: Establishes the role of the ethoxyphenyl moiety and the criticality of the chiral center.

  • Benzylic Alcohol Oxidation Mechanisms:

    • Stahl, S. S., et al. (2013). "Aerobic Oxidation of Benzylic Alcohols." Journal of the American Chemical Society. Link

    • Context: details the radical pathways for auto-oxidation of electron-rich benzylic alcohols.

  • Racemization of Chiral Benzylic Alcohols:

    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1]

    • Context: Definitive source for SN1 racemization mechanisms involving stabilized carbocations (Section 10-5).

  • Safety & Handling Data:

    • PubChem Compound Summary for (1S)-1-(2-ethoxyphenyl)ethanol. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Identification of (1S)-1-(2-ethoxyphenyl)ethan-1-ol: Leveraging IR Fingerprints and Chiral-Specific Techniques

This guide provides a comprehensive framework for the identification and characterization of (1S)-1-(2-ethoxyphenyl)ethan-1-ol, a chiral secondary alcohol often encountered as a key intermediate in pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the identification and characterization of (1S)-1-(2-ethoxyphenyl)ethan-1-ol, a chiral secondary alcohol often encountered as a key intermediate in pharmaceutical synthesis. We will explore the utility and limitations of Infrared (IR) spectroscopy for structural confirmation and delve into the advanced chiroptical techniques necessary for absolute stereochemical assignment. This document is intended for researchers, analytical chemists, and process development professionals who require robust methods for molecular characterization.

The Challenge of Chirality: What Conventional IR Spectroscopy Can and Cannot Reveal

Infrared spectroscopy is a cornerstone of chemical analysis, providing invaluable information about the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs the frequencies that match its natural vibrational modes.

However, a fundamental limitation of standard IR spectroscopy is its inability to distinguish between enantiomers—stereoisomers that are non-superimposable mirror images of each other.[1][2][3] Enantiomers, such as (1S)-1-(2-ethoxyphenyl)ethan-1-ol and its (1R) counterpart, possess identical chemical bonds and functional groups. Consequently, their bond vibrational frequencies are the same, leading to identical IR spectra.[4]

Therefore, while standard IR spectroscopy is an exceptional tool for confirming the overall molecular structure and functional group architecture of 1-(2-ethoxyphenyl)ethan-1-ol, it cannot, by itself, identify the specific (1S) enantiomer. For that, one must turn to chiroptical methods.

Deconstructing the Molecular Fingerprint: Predicted IR Spectrum of 1-(2-ethoxyphenyl)ethan-1-ol

To identify 1-(2-ethoxyphenyl)ethan-1-ol, we must first understand its expected spectral features. The molecule contains a hydroxyl group, a secondary alcohol carbon-oxygen bond, an aromatic ether, an ortho-substituted benzene ring, and aliphatic C-H bonds. Each of these imparts a characteristic signal in the IR spectrum.

The following table summarizes the predicted key absorption bands based on established group frequencies for similar structures.[5][6][7][8][9][10]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Characteristics of the Band
O-H StretchSecondary Alcohol3500 - 3200Strong, very broad (due to hydrogen bonding)[7][11][12]
C-H Stretch (Aromatic)Benzene Ring3100 - 3000Medium to weak, sharp
C-H Stretch (Aliphatic)Ethyl & Methyl Groups2980 - 2850Strong to medium, sharp
C=C Stretch (In-ring)Benzene Ring~1600, ~1500, ~1450Medium to strong, sharp[9][13]
C-O Stretch (Ether)Aryl-Alkyl Ether1260 - 1200Strong, sharp (asymmetric stretch)[10]
C-O Stretch (Alcohol)Secondary Alcohol1150 - 1075Strong, sharp[5][6][14]
C-H Out-of-Plane BendOrtho-substituted Ring~750Strong, sharp

The region from 1500 cm⁻¹ to 600 cm⁻¹ is known as the "fingerprint region."[15][16][17] This area contains a complex array of bending and stretching vibrations unique to the molecule's overall structure, providing a definitive fingerprint for identification when compared against a known standard.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern sampling technique for FTIR that requires minimal to no sample preparation, making it ideal for rapid and non-destructive analysis of liquids like (1S)-1-(2-ethoxyphenyl)ethan-1-ol.[18][19]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has reached thermal equilibrium. The ATR crystal (typically diamond or ZnSe) must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely to prevent sample contamination.

  • Background Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal.

    • Causality: This step is critical to computationally subtract the spectral contributions of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself, ensuring that the final spectrum is solely that of the analyte.[20]

  • Sample Application: Place a single drop of the (1S)-1-(2-ethoxyphenyl)ethan-1-ol sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Collection: Lower the instrument's anvil to apply consistent pressure to the sample (if applicable for the accessory) and initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the resulting spectrum, identifying the key peaks and comparing them to the predicted values in Table 1.

  • Cleaning: Thoroughly clean the ATR crystal with solvent immediately after the measurement to prevent cross-contamination.

Experimental Workflow Diagram

ATR_FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Clean_Crystal Clean ATR Crystal (e.g., Isopropanol) Collect_Bkg Collect Background Spectrum (Removes atmospheric CO2, H2O) Clean_Crystal->Collect_Bkg Apply_Sample Apply Liquid Sample (1-2 drops) Collect_Bkg->Apply_Sample Collect_Scan Collect Sample Spectrum (16-32 scans) Apply_Sample->Collect_Scan Process Process Data (Ratio Sample/Background) Collect_Scan->Process Analyze Analyze Spectrum (Identify Key Peaks) Process->Analyze

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Comparative Analysis: Distinguishing 1-(2-ethoxyphenyl)ethan-1-ol

IR spectroscopy excels at distinguishing the target molecule from potential impurities, starting materials, or structural isomers.

  • Comparison with Ketone Precursor (2-ethoxyacetophenone): The most common synthetic precursor is the corresponding ketone. The distinction is unambiguous:

    • 1-(2-ethoxyphenyl)ethan-1-ol (Product): Shows a prominent, broad O-H stretch (~3350 cm⁻¹) and no C=O stretch.

    • 2-ethoxyacetophenone (Precursor): Lacks the O-H stretch but displays a very strong, sharp C=O (ketone) stretch around 1680-1700 cm⁻¹.[21]

  • Comparison with Isomeric Alcohols:

    • Primary Alcohol Isomer (e.g., 2-(2-ethoxyphenyl)ethan-1-ol): The C-O stretch would shift to a lower wavenumber, typically in the 1075-1000 cm⁻¹ range.[6]

    • Tertiary Alcohol Isomer: A tertiary alcohol would exhibit a C-O stretch at a higher wavenumber, generally between 1210-1100 cm⁻¹.[5]

Compound Key Differentiating Peak 1 Wavenumber (cm⁻¹) Key Differentiating Peak 2 Wavenumber (cm⁻¹)
1-(2-ethoxyphenyl)ethan-1-ol O-H Stretch (Broad)3500 - 3200C-O Stretch (Secondary)1150 - 1075
2-ethoxyacetophenone No O-H StretchN/AC=O Stretch (Strong, Sharp)1700 - 1680
Primary Alcohol Isomer O-H Stretch (Broad)3500 - 3200C-O Stretch (Primary)1075 - 1000

The Decisive Step: Chiral Identification with Vibrational Circular Dichroism (VCD)

To definitively identify the (1S) enantiomer, a chiroptical technique is required. Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region.[22] It measures the differential absorption of left and right circularly polarized IR light by a chiral molecule.[23]

  • Principle of VCD: While enantiomers have identical IR absorption spectra, their interaction with polarized light is different. A VCD spectrometer measures this tiny difference (ΔA = AL - AR) across the IR frequency range. The resulting VCD spectrum shows both positive and negative bands.[23]

  • The Mirror-Image Rule: The (1S) and (1R) enantiomers will produce VCD spectra that are perfect mirror images of each other.[24] A positive band in the (1S) spectrum will be a negative band of equal magnitude in the (1R) spectrum, and vice versa.

  • Absolute Configuration: By comparing the experimentally measured VCD spectrum of the sample to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration can be unambiguously assigned.[22][25]

Logical Framework for Complete Identification

Identification_Logic cluster_ir Standard IR Spectroscopy cluster_vcd Vibrational Circular Dichroism (VCD) Unknown Unknown Sample IR_Test Acquire FTIR Spectrum Unknown->IR_Test IR_Result Result: Spectrum matches 1-(2-ethoxyphenyl)ethan-1-ol (O-H, C-O, Ar-O-C peaks correct) IR_Test->IR_Result IR_Fail Result: Spectrum does NOT match (e.g., C=O peak present) IR_Test->IR_Fail VCD_Test Acquire VCD Spectrum IR_Result->VCD_Test Structure Confirmed, Proceed to Chiral ID VCD_S Result: (+) / (-) Pattern Matches (1S) enantiomer VCD_Test->VCD_S VCD_R Result: (-) / (+) Pattern Matches (1R) enantiomer VCD_Test->VCD_R Conclusion Conclusion: Structural and Stereochemical Identity Confirmed VCD_S->Conclusion

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Comparative

Mass spectrometry (MS) fragmentation patterns of (1S)-1-(2-ethoxyphenyl)ethan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (1S)-1-(2-ethoxyphenyl)ethan-1-ol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (1S)-1-(2-ethoxyphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of (1S)-1-(2-ethoxyphenyl)ethan-1-ol. An understanding of these fragmentation pathways is essential for the structural elucidation and unambiguous identification of this chiral alcohol, a common challenge in metabolomics, pharmaceutical analysis, and synthetic chemistry. This document moves beyond a simple catalog of fragments to explain the mechanistic rationale behind the observed spectral data, comparing it with structural alternatives and providing a robust experimental framework.

Foundational Principles of Alcohol Fragmentation in Mass Spectrometry

Under the high-energy conditions of electron ionization (70 eV), alcohol molecules are ionized by the loss of an electron, typically from an oxygen lone pair, to form a molecular ion (M⁺·).[1] This molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable charged particles. For alcohols, two fragmentation pathways dominate, driven by the presence of the hydroxyl group.[2][3]

  • Alpha-Cleavage (α-Cleavage): This is the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This pathway is highly favored because it results in the formation of a resonance-stabilized oxonium ion.[4][5] The stability of this resulting cation often leads to it being the base peak in the spectrum.

  • Dehydration (Loss of Water): This pathway involves the elimination of a neutral water molecule (H₂O, 18 Da) from the molecular ion, yielding a radical cation fragment [M-18]⁺·.[2][4]

Due to the facility of these fragmentation routes, the molecular ion peak for many alcohols can be of low abundance or entirely absent from the spectrum.[1][5][6]

Predicted Fragmentation Cascade of (1S)-1-(2-ethoxyphenyl)ethan-1-ol

The structure of (1S)-1-(2-ethoxyphenyl)ethan-1-ol (Molecular Formula: C₁₀H₁₄O₂, Molecular Weight: 166.22 g/mol ) offers several distinct avenues for fragmentation under EI conditions. The molecular ion, [C₁₀H₁₄O₂]⁺·, will appear at a mass-to-charge ratio (m/z) of 166.

Primary Fragmentation Pathways
  • Alpha-Cleavage: As a secondary alcohol, two primary α-cleavage routes are possible:

    • Loss of a Methyl Radical (·CH₃): Cleavage of the bond between the α-carbon and the methyl group results in the loss of a methyl radical (15 Da). This forms a highly stable, resonance-stabilized oxonium ion at m/z 151 . This is anticipated to be a very prominent peak.

    • Loss of an Ethoxyphenyl Radical (·C₈H₉O): Cleavage of the bond between the α-carbon and the aromatic ring leads to the formation of the [CH₃CHOH]⁺ ion at m/z 45 . This fragment is highly characteristic of secondary alcohols containing a CH₃CH(OH)- moiety and is a strong candidate for the base peak .[5]

  • Dehydration: The elimination of a water molecule (18 Da) from the molecular ion will produce a radical cation at m/z 148 ([C₁₀H₁₂O]⁺·).

Secondary and Aromatic Ring Fragmentations

The presence of the ethoxy-substituted aromatic ring introduces additional fragmentation pathways:

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the hydroxyl-bearing carbon can lead to the formation of an ethoxy-tropylium ion or a related stabilized aromatic cation at m/z 121 . This results from the loss of a neutral acetaldehyde molecule (CH₃CHO, 44 Da) from the molecular ion, followed by rearrangement.

  • Ortho Effect-Mediated Fragmentation: The ortho-positioning of the ethoxy and 1-hydroxyethyl substituents can facilitate unique rearrangements. A characteristic fragmentation for ortho-substituted alkoxy aromatics is the loss of a neutral alkene via a McLafferty-type rearrangement.[7] In this case, the loss of ethene (C₂H₄, 28 Da) from the molecular ion could generate a radical cation at m/z 138 . Subsequent loss of a methyl radical (·CH₃) from this intermediate would yield a fragment at m/z 123 .

  • Loss of the Ethyl Group: Cleavage of the ethyl group from the ethoxy substituent can occur, leading to the loss of an ethyl radical (·C₂H₅, 29 Da) from the molecular ion, resulting in a fragment at m/z 137 .

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

G M C₁₀H₁₄O₂⁺· m/z 166 (Molecular Ion) F151 [M - CH₃]⁺ m/z 151 M->F151 - ·CH₃ (α-cleavage) F45 [M - C₈H₉O]⁺ m/z 45 (Base Peak Candidate) M->F45 - ·C₈H₉O (α-cleavage) F148 [M - H₂O]⁺· m/z 148 M->F148 - H₂O F121 [C₈H₉O]⁺ m/z 121 M->F121 - CH₃CHO F138 [M - C₂H₄]⁺· m/z 138 (Ortho Effect) M->F138 - C₂H₄ F123 [C₇H₇O₂]⁺ m/z 123 F138->F123 - ·CH₃

Caption: Predicted EI fragmentation pathways for (1S)-1-(2-ethoxyphenyl)ethan-1-ol.

Comparative Analysis: Differentiating from Structural Isomers

The true power of MS fragmentation analysis lies in its ability to distinguish between similar structures. While a definitive identification often requires authentic standards, the fragmentation pattern provides strong evidence for a proposed structure.

Comparison with Positional Isomers

The mass spectra of the meta- (1-(3-ethoxyphenyl)ethan-1-ol) and para- (1-(4-ethoxyphenyl)ethan-1-ol) isomers are expected to be very similar to the ortho-isomer. They would all likely exhibit key fragments at m/z 166 (M⁺·), 151, 148, and a base peak at m/z 45. However, fragments arising from the "ortho effect," such as the loss of ethene (m/z 138), would be significantly less favorable or absent in the meta and para isomers.[7] This provides a diagnostic clue, although it may not be sufficient for unambiguous identification without advanced techniques like infrared ion spectroscopy, which is particularly powerful for distinguishing positional isomers.[8][9]

Comparison with a Functional Group Isomer: 2-Phenoxypropan-1-ol

An isomer like 2-phenoxypropan-1-ol would display a markedly different fragmentation pattern. As a primary alcohol, a key α-cleavage fragment would be the loss of a hydroxymethyl radical (·CH₂OH, 31 Da) leading to a peak at m/z 135. The characteristic peak for primary alcohols, [CH₂OH]⁺ at m/z 31, would also be expected. The m/z 45 peak, so prominent for our target analyte, would be absent.

Summary of Predicted Key Fragments
m/z Proposed Ion Structure Fragmentation Pathway Predicted Relative Abundance Notes
166[C₁₀H₁₄O₂]⁺·Molecular IonLow to ModerateMay be weak or absent.
151[C₉H₁₁O₂]⁺α-cleavage (Loss of ·CH₃)High
148[C₁₀H₁₂O]⁺·Dehydration (Loss of H₂O)Moderate
138[C₈H₁₀O₂]⁺·Loss of C₂H₄ModerateDiagnostic for ortho-isomer.
121[C₈H₉O]⁺Benzylic CleavageModerate to HighStabilized aromatic cation.
45[C₂H₅O]⁺α-cleavage (Loss of ·C₈H₉O)Base PeakHighly characteristic of the CH₃CH(OH)- group.

Experimental Protocol for GC-MS Analysis

This section provides a standardized protocol for acquiring the EI mass spectrum of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.

Objective: To obtain a reproducible electron ionization mass spectrum for fragmentation pattern analysis.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (1S)-1-(2-ethoxyphenyl)ethan-1-ol.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL autosampler vial.

    • Cap the vial immediately to prevent solvent evaporation.

  • Instrumental Setup & Conditions:

    • Gas Chromatograph (GC) Conditions:

      • Injection Volume: 1 µL

      • Inlet Temperature: 250 °C

      • Injection Mode: Split (e.g., 50:1 ratio)

      • Carrier Gas: Helium, constant flow at 1.0 mL/min

      • Column: HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

      • Oven Temperature Program:

        • Initial Temperature: 80 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Final Hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

      • Scan Range: m/z 40 - 250

  • Data Acquisition and Processing:

    • Acquire the data using the instrument's software.

    • After the run is complete, identify the chromatographic peak corresponding to the analyte.

    • Generate the mass spectrum by averaging the scans across the chromatographic peak and performing a background subtraction using scans from the baseline just before or after the peak.

    • Analyze the resulting spectrum, identifying the molecular ion and major fragment ions. Compare the experimental data with the predicted fragmentation patterns.

The following workflow diagram visualizes the experimental process.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 1 mg Analyte dissolve Dissolve in 1 mL Solvent weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-250) ionize->detect integrate Integrate Peak detect->integrate bkg_subtract Background Subtract integrate->bkg_subtract analyze Analyze Spectrum bkg_subtract->analyze

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